2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride
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Overview
Description
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects, often inhibiting the growth of certain cell lines .
Biochemical Analysis
Biochemical Properties
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact Over time, this compound may undergo degradation, which can affect its efficacy and potency Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including alterations in liver and kidney function. Threshold effects have been identified, highlighting the importance of dose optimization for achieving desired outcomes while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment. For example, localization to the nucleus can allow it to interact with transcription factors, while localization to the mitochondria can affect cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced by reacting the benzimidazole core with methanol in the presence of a suitable catalyst.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate ethanamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- (5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the ethanamine moiety enhances its solubility and reactivity, making it a valuable compound in various research applications .
Biological Activity
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride, also known by its CAS number 1177304-31-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzimidazole moiety linked to a methoxy group and an ethanamine chain. The molecular formula is C10H13Cl2N3O, with a molecular weight of approximately 264.15 g/mol. Its structural representation can be summarized as follows:
- Chemical Formula : C10H13Cl2N3O
- Molecular Weight : 264.15 g/mol
- CAS Number : 1177304-31-2
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HCT116 | 12.5 | Apoptosis induction |
Compound B | PC3 | 15.0 | Cell cycle arrest |
This compound | A431 | TBD | TBD |
Note: TBD indicates the need for further investigation to determine specific IC50 values for this compound in various cancer cell lines.
Anticonvulsant Activity
Benzimidazole derivatives have also been explored for their anticonvulsant properties. Research has demonstrated that modifications in the benzimidazole structure can enhance anticonvulsant efficacy. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents can significantly influence the biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class often act as inhibitors of enzymes involved in cancer progression.
- Modulation of Signaling Pathways : They may interfere with signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Many benzimidazole derivatives promote programmed cell death in malignant cells.
Case Studies
-
Study on Antitumor Activity :
A study published in MDPI evaluated a series of benzimidazole derivatives, including compounds structurally related to this compound, against various cancer cell lines. Results indicated promising cytotoxic effects, particularly against breast and lung cancer cells. -
Anticonvulsant Screening :
Another investigation focused on the anticonvulsant properties of similar compounds, revealing that certain structural modifications significantly enhanced their efficacy in animal models.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10;;/h1-4H,5-7,11H2,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWOIAWVXHRLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.